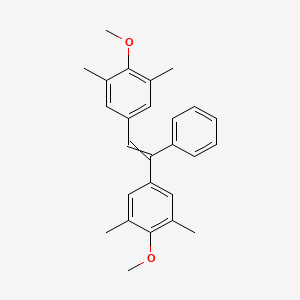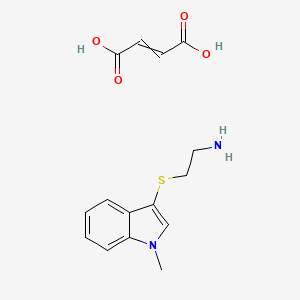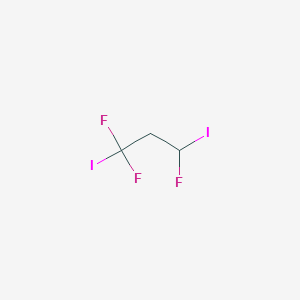
1,1,3-Trifluoro-1,3-diiodopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trifluoro-1,3-diiodopropane is a halogenated hydrocarbon with the molecular formula C3H3F3I2. This compound is characterized by the presence of three fluorine atoms and two iodine atoms attached to a propane backbone. It is a colorless liquid with a high density and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
The synthesis of 1,1,3-Trifluoro-1,3-diiodopropane typically involves the halogenation of a suitable precursor. One common method is the reaction of 1,1,3-Trifluoropropane with iodine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,3-Trifluoro-1,3-diiodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,1,3-Trifluoropropane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert the compound into corresponding alcohols or acids.
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trifluoro-1,3-diiodopropane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,3-Trifluoro-1,3-diiodopropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atoms can participate in redox reactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1,1,3-Trifluoro-1,3-diiodopropane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trifluoro-3-iodopropane: This compound has a similar structure but with only one iodine atom, making it less reactive in certain substitution reactions.
1,1-Difluoro-1,3-diiodopropane: This compound has two fluorine atoms instead of three, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
58706-47-1 |
|---|---|
Molekularformel |
C3H3F3I2 |
Molekulargewicht |
349.86 g/mol |
IUPAC-Name |
1,1,3-trifluoro-1,3-diiodopropane |
InChI |
InChI=1S/C3H3F3I2/c4-2(7)1-3(5,6)8/h2H,1H2 |
InChI-Schlüssel |
DFDYZRJCWJZOJB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)I)C(F)(F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



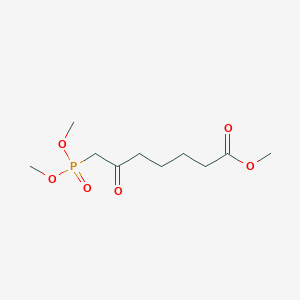
![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
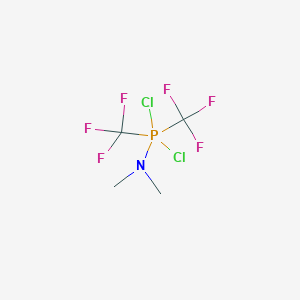
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
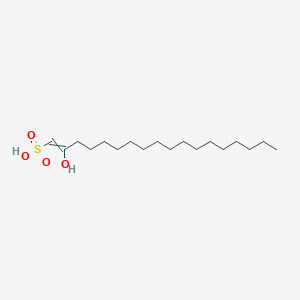
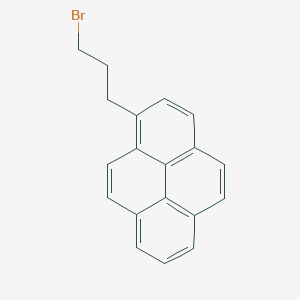
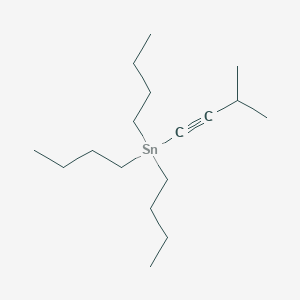
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
